PQR620

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PQR620 is a potent and selective inhibitor of the mammalian target of rapamycin complexes 1 and 2. This compound is known for its ability to penetrate the blood-brain barrier and is orally bioavailable. It has shown significant potential in preclinical studies for its anti-tumor activity, particularly in various lymphoma models .

科学研究应用

PQR620 has been extensively studied for its anti-tumor activity. It has shown significant potential in preventing cancer cell growth in a panel of 56 lymphoma cell lines . The compound is largely cytostatic, but when combined with the BCL2 inhibitor venetoclax, it leads to cytotoxicity . This compound has also been evaluated for its potential in treating neurological disorders due to its ability to penetrate the blood-brain barrier .

作用机制

PQR620 exerts its effects by inhibiting the mammalian target of rapamycin complexes 1 and 2. This inhibition disrupts the signaling cascade of phosphoinositide 3-kinase and protein kinase B, which are crucial for cellular growth and metabolism . The compound’s ability to inhibit both complexes makes it a valuable therapeutic agent for various cancers and neurological disorders .

安全和危害

未来方向

生化分析

Biochemical Properties

PQR620 potently binds to its target (Kd = 6 nM) and shows excellent selectivity . It is a highly potent and selective inhibitor of mTORC1/2 . It interacts with the mTOR signaling pathway, which plays a fundamental role in cell proliferation, differentiation, growth, and survival .

Cellular Effects

This compound inhibits mTOR signaling in stimulated MCF7 cells as detected by PathScan analysis . It demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel .

Molecular Mechanism

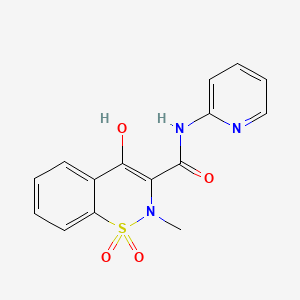

This compound is a morpholino-triazinyl derivative, a potent and selective mTOR inhibitor . Substitution of the morpholine binding to the hinge region and introduction of a 2-aminopyridine, substituted with a difluoromethyl group, induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays .

Temporal Effects in Laboratory Settings

In A2058 melanoma cells, this compound demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation with IC50 values of 0.2 μM and 0.1 μM, respectively .

Dosage Effects in Animal Models

The anti-tumor activity of this compound was observed across 56 lymphoma models with a median IC50 value of 250 nM after 72 h of exposure .

Metabolic Pathways

This compound is involved in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway . This pathway is an important therapeutic target for lymphomas .

Transport and Distribution

The physico-chemical properties of this compound result in good oral bioavailability and excellent brain penetration .

Subcellular Localization

This compound is a brain penetrant dual TORC1/2 inhibitor . It is present in two complexes, mTOR complex 1 (TORC1) and mTOR complex 2 (TORC2), which differ for the presence of additional proteins .

准备方法

The synthesis of PQR620 involves a robust synthetic route that includes only four steps, allowing for rapid access to the quantities required for pre-clinical testing . The preparation method includes the systematic variation of the hinge region and affinity binding motifs, leading to the identification of this compound as a morpholino-triazinyl derivative.

化学反应分析

PQR620 undergoes various chemical reactions, including inhibition of protein kinase B and ribosomal protein S6 phosphorylation. In enzymatic binding assays, it demonstrates over 1000-fold selectivity towards the mammalian target of rapamycin over phosphoinositide 3-kinase alpha . The compound shows excellent selectivity over a wide panel of kinases and unrelated receptor enzymes and ion channels .

相似化合物的比较

PQR620 is a rationally designed derivative of bimiralisib, where the trifluoromethyl group is substituted by a difluoromethyl group, and its morpholino groups are substituted with oxo-azabicyclo moieties . Compared to other inhibitors like sirolimus, everolimus, and temsirolimus, this compound shows higher efficacy and selectivity . Other similar compounds include INK128, CC223, and AZD2014, but this compound has demonstrated higher affinity for the enzymatic catalytic domain .

属性

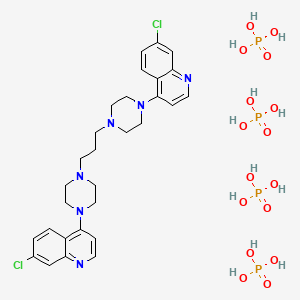

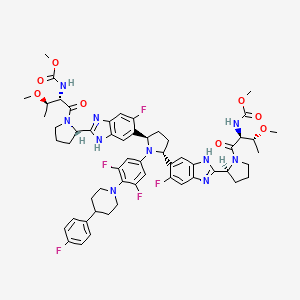

IUPAC Name |

5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25F2N7O2/c22-18(23)15-5-17(24)25-6-16(15)19-26-20(29-11-1-2-12(29)8-31-7-11)28-21(27-19)30-13-3-4-14(30)10-32-9-13/h5-6,11-14,18H,1-4,7-10H2,(H2,24,25)/t11-,12+,13-,14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDKPWVVBKHRDK-KPWCQOOUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2COC[C@@H]1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5[C@@H]6CC[C@H]5COC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F2N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)